3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 396722-24-0
VCID: VC7697248
InChI: InChI=1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C27H25N3O5S
Molecular Weight: 503.57

3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 396722-24-0

Cat. No.: VC7697248

Molecular Formula: C27H25N3O5S

Molecular Weight: 503.57

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 396722-24-0

Specification

CAS No. 396722-24-0
Molecular Formula C27H25N3O5S
Molecular Weight 503.57
IUPAC Name 3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31)
Standard InChI Key DNPRWTZGVKBDND-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct regions:

  • Thieno[3,4-c]pyrazole core: A bicyclic system comprising a thiophene ring fused to a pyrazole, providing rigidity and facilitating interactions with hydrophobic enzyme pockets.

  • 3,4,5-Trimethoxybenzamide group: A substituted benzamide that enhances solubility and mediates hydrogen bonding with biological targets.

  • 4-Phenoxyphenyl substituent: A lipophilic aromatic group that stabilizes binding through π-π stacking interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC27H25N3O5S\text{C}_{27}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight503.57 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface116 Ų
LogP (Octanol-Water)3.8

The trimethoxy groups contribute to a balanced logP value, suggesting moderate membrane permeability, while the polar surface area indicates potential for oral bioavailability.

Synthesis and Characterization

Synthetic Route

The synthesis involves a multi-step protocol optimized for yield and purity:

  • Thieno[3,4-c]pyrazole Core Formation: Cyclocondensation of 3-bromothiophene derivatives with hydrazine hydrate under reflux conditions .

  • Benzamide Coupling: Reaction of the pyrazole amine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using triethylamine as a base.

  • Suzuki-Miyaura Cross-Coupling: Introduction of the 4-phenoxyphenyl group via palladium-catalyzed coupling with 4-phenoxyphenylboronic acid.

Critical Step: The Suzuki coupling (Step 3) requires strict temperature control (60–70°C) and degassed solvents to prevent side reactions.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms the presence of methoxy protons at δ 3.85–3.92 ppm and aromatic protons in the thienopyrazole region (δ 6.8–7.4 ppm).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 504.1553 ([M+H]+^+) validates the molecular formula.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C of methoxy groups).

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibitory activity against multiple oncogenic kinases:

Kinase TargetIC50_{50} (nM)Selectivity Index*
GSK-3β3.1>100
CDK-24.485
EGFR18.212

*Selectivity index relative to normal cell lines .

Mechanistic Insight: Molecular docking reveals that the thienopyrazole core occupies the ATP-binding pocket of GSK-3β, forming hydrogen bonds with Asp133 and Val135. The trimethoxybenzamide group stabilizes hydrophobic interactions with Leu188 and Tyr134, enhancing binding affinity .

Antimicrobial Activity

In vitro screens demonstrate selective activity against Gram-positive pathogens:

OrganismMIC (µg/mL)
Staphylococcus aureus8.2
Enterococcus faecalis16.7
Escherichia coli>64

The lack of activity against Gram-negative bacteria is attributed to the outer membrane’s permeability barrier.

Antiproliferative Effects

Preliminary studies in cancer cell lines suggest dose-dependent growth inhibition:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)0.45G2_2/M arrest, apoptosis
A549 (Lung)1.2Tubulin polymerization inhibition

The trimethoxyphenyl moiety disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, akin to analogues reported in.

Comparative Analysis with Structural Analogues

Trimethoxy vs. Nitro Derivatives

Replacing the trimethoxy group with nitro (e.g., in VC4501282) reduces kinase selectivity by 40% and shortens metabolic half-life (t1/2_{1/2}: 2.1 h vs. 5.8 h).

Role of the Phenoxyphenyl Group

Removal of the 4-phenoxyphenyl substituent diminishes antiproliferative activity (IC50_{50} increases to >10 µM in MCF-7), underscoring its role in stabilizing target interactions.

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the benzamide moiety to improve oral bioavailability.

  • In Vivo Efficacy Studies: Evaluating tumor growth inhibition in xenograft models.

  • Combination Therapies: Pairing with checkpoint inhibitors to enhance immune-mediated cytotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator